Cas no 1785065-65-7 ((5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride)
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride
- EN300-1988226
- 1785065-65-7
-
- Inchi: 1S/C8H7Cl2FO3S/c1-14-8-5(4-15(10,12)13)2-6(9)3-7(8)11/h2-3H,4H2,1H3
- InChI Key: IIZHTPDOKWYJCE-UHFFFAOYSA-N
- SMILES: ClS(CC1C=C(C=C(C=1OC)F)Cl)(=O)=O
Computed Properties
- Exact Mass: 271.9476988g/mol
- Monoisotopic Mass: 271.9476988g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 51.8Ų
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988226-0.05g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-0.1g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-0.25g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-0.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-1.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1988226-2.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-5.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-1988226-10.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 10g |
$4729.0 | 2023-05-31 | ||
| Enamine | EN300-1988226-1g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1988226-5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1785065-65-7 | 5g |
$3189.0 | 2023-09-16 |
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride
Introduction to (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride (CAS No. 1785065-65-7)
(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride is a specialized organic compound with a molecular formula that reflects its intricate structural features. This compound, identified by the CAS number 1785065-65-7, has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications in the synthesis of bioactive molecules. The presence of both chloro and fluoro substituents, along with a methoxy group, contributes to its unique reactivity and makes it a valuable intermediate in the development of novel therapeutic agents.
The compound's structure is characterized by a phenyl ring that is functionalized with three distinct substituents: a chloro group at the 5-position, a fluoro group at the 3-position, and a methoxy group at the 2-position. This specific arrangement of substituents imparts distinct electronic and steric properties, which are crucial for its role in organic synthesis. The methanesulfonyl chloride moiety further enhances its utility as a synthetic building block, facilitating the introduction of sulfonyl groups into various molecular frameworks.
In recent years, there has been growing interest in exploring the applications of (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride in medicinal chemistry. Its structural features make it an excellent candidate for the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been widely used in the development of antibiotics, anti-inflammatory drugs, and even antiviral agents. The compound's ability to serve as a precursor for these derivatives has positioned it as a key intermediate in drug discovery pipelines.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating the sulfonyl chloride functionality into kinase inhibitors, researchers can enhance binding affinity and selectivity. The presence of fluorine and chlorine atoms in the phenyl ring can also influence the metabolic stability and pharmacokinetic properties of these inhibitors, making them more effective in vivo.
Recent studies have highlighted the compound's utility in the development of small-molecule inhibitors targeting specific protein-protein interactions. These interactions are often crucial for maintaining cellular homeostasis and are frequently disrupted in pathological conditions. By designing molecules that modulate these interactions, researchers aim to develop treatments for diseases such as Alzheimer's and Parkinson's. The structural versatility of (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride allows for the creation of diverse scaffolds that can interact with target proteins in unique ways.
The synthetic methodologies involving this compound have also seen significant advancements. Modern techniques in organic synthesis enable researchers to access complex derivatives with high precision and yield. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the phenyl ring, expanding the chemical space available for drug discovery. These advances underscore the importance of well-characterized intermediates like (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride in modern pharmaceutical research.
The impact of this compound extends beyond academic research; it has practical implications in industrial settings as well. Pharmaceutical companies rely on high-quality intermediates to streamline their drug development processes. The consistent quality and purity of CAS No. 1785065-65-7 make it a trusted choice for researchers and manufacturers alike. Its role in facilitating efficient synthetic routes contributes to cost-effective drug production, ultimately benefiting patients by making new therapies more accessible.
The future prospects for this compound are promising, with ongoing research exploring new applications and optimizing existing synthetic routes. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with them effectively. The structural features of (5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonyl chloride provide a solid foundation for such innovation, ensuring its continued relevance in pharmaceutical chemistry.
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